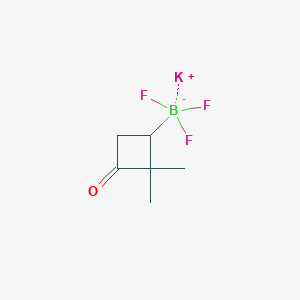
Potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroborate is a chemical compound with the molecular formula C6H9BF3OK. It is a potassium salt of a trifluoroborate ester, which is known for its stability and reactivity in various chemical reactions. This compound is used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroborate can be synthesized through the reaction of 2,2-dimethyl-3-oxocyclobutylboronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under mild conditions. The boronic acid reacts with the potassium bifluoride to form the trifluoroborate ester, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is typically obtained as a powder and is subjected to rigorous quality control measures to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate (K2CO3), and an organic solvent like THF or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon.
Substitution Reactions: These reactions may involve nucleophiles such as amines or alcohols, and are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Substitution Reactions: The products depend on the nucleophile used but can include various substituted cyclobutyl derivatives.
Aplicaciones Científicas De Investigación
Potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroborate has several scientific research applications:
Chemistry: It is widely used in organic synthesis for the formation of carbon-carbon bonds.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of fine chemicals and materials science for the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a metal catalyst, such as palladium, in the case of Suzuki-Miyaura coupling. This transfer facilitates the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroborate can be compared with other trifluoroborate esters, such as:
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborate esters. Its cyclobutyl ring and dimethyl substitution make it particularly useful in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C6H9BF3KO |
|---|---|
Peso molecular |
204.04 g/mol |
Nombre IUPAC |
potassium;(2,2-dimethyl-3-oxocyclobutyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H9BF3O.K/c1-6(2)4(3-5(6)11)7(8,9)10;/h4H,3H2,1-2H3;/q-1;+1 |
Clave InChI |
GKELSHBVMYOIIV-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1CC(=O)C1(C)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


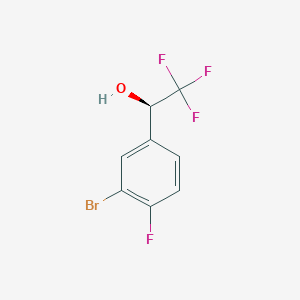
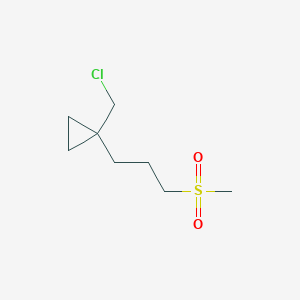
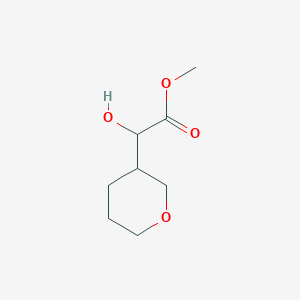
![3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid](/img/structure/B13613776.png)
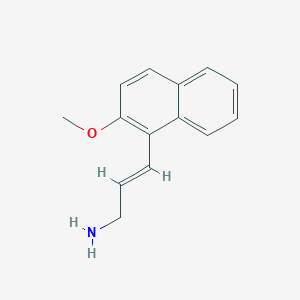
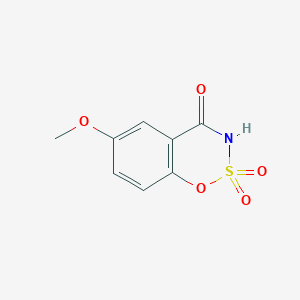
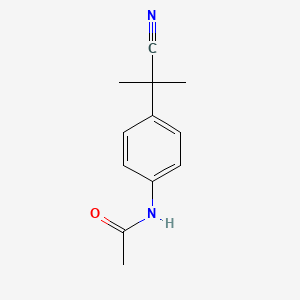

![5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13613811.png)

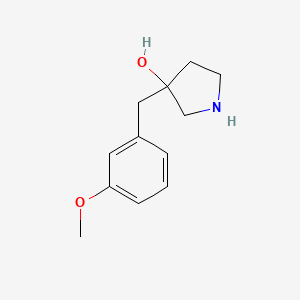
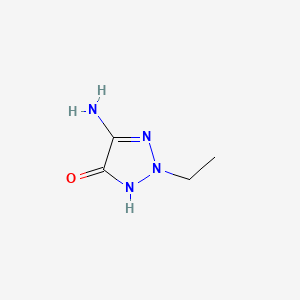
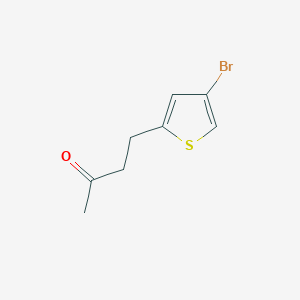
![1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613844.png)
